

Application Note: Quantification of Hordenine in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Hordenine*

Cat. No.: *B3427876*

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Introduction

Hordenine, a naturally occurring phenylethylamine alkaloid found in various plants including barley, is gaining interest in the fields of pharmacology and drug development for its diverse biological activities. It has been shown to have anti-inflammatory, neuroprotective, and potential therapeutic effects in various disease models.[1][2] Accurate and sensitive quantification of **hordenine** in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **hordenine** in plasma.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **hordenine** from plasma samples.[3]

Materials:

- Plasma samples
- **Hordenine** standard

- Internal Standard (IS) solution (e.g., Caulophylline or **Hordenine-D4**)[3][4]
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Centrifuge

Procedure:

- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard solution.
- Add 300 µL of a precipitation solution comprised of acetonitrile and methanol (9:1, v/v).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Acetonitrile with 10mM ammonium formate and 0.1% formic acid).
- Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 μm)
Mobile Phase A	Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B	Acetonitrile with 10 mM ammonium formate
Gradient	Gradient elution (specific gradient to be optimized based on system)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Hordenine: m/z 166.1 → 121.0
IS (Caulophylline): m/z 205.1 → 58.0	
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	450°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	550 L/hr

Quantitative Data Summary

The described method was validated for linearity, recovery, precision, and accuracy. The results are summarized in the table below.

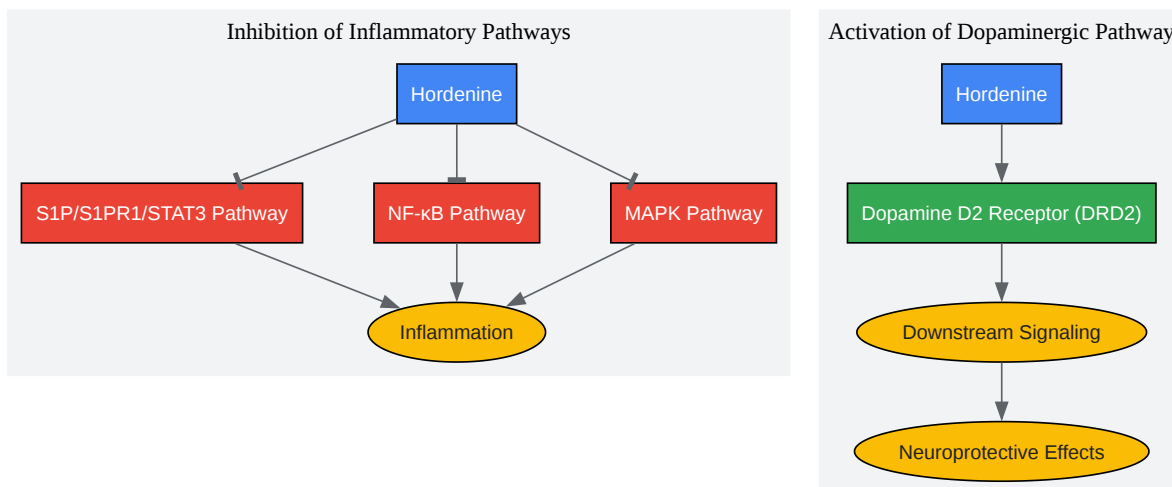
Parameter	Result
Linearity Range	2 - 2000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Mean Recovery	80.4 - 87.3%
Intra-day Precision (RSD)	< 8%
Inter-day Precision (RSD)	< 8%
Accuracy	97.0 - 107.7%
Lower Limit of Quantification (LLOQ)	2 ng/mL

Diagrams



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Caption: Experimental workflow for **hordenine** quantification in plasma.



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Caption: **Hordenine's** interaction with key signaling pathways.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of **hordenine** in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and other research studies. The provided signaling pathway diagrams offer a visual representation of **hordenine's** known mechanisms of action, highlighting its potential as a modulator of inflammatory and dopaminergic signaling.

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References

- 1. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis [mdpi.com]
- 2. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF- κ B and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Hordenine in Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427876#lc-ms-ms-method-for-hordenine-quantification-in-plasma]

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